molecular formula C15H16N4OS B2710203 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034298-12-7

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2710203
CAS No.: 2034298-12-7
M. Wt: 300.38
InChI Key: VPWUXBOPPBYBLA-UHFFFAOYSA-N
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Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a benzo[b]thiophene moiety and a 1,2,3-triazole ring. The influence of these moieties on binding affinity has been studied in related compounds .


Physical and Chemical Properties Analysis

Thiophene, a component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research on similar compounds, such as benzo[b]thiophen derivatives and 1,2,3-triazoles, highlights their utility in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. For instance, Thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, leading to the creation of diverse pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Similarly, synthetic approaches have been developed for 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles, showcasing the versatile applications of such compounds in generating novel heterocyclic frameworks (Sabnis & Rangnekar, 1990).

Pharmacological Applications

Compounds featuring the triazole moiety, closely related to the chemical , have been studied for their pharmacological properties . For instance, 1,2,4-Triazole derivatives have been explored for their potential as angiotensin II antagonists , indicating a significant interest in triazole compounds for cardiovascular drug development (Ashton et al., 1993). Moreover, benzotriazole derivatives have been synthesized and analyzed for their electrochromic properties , suggesting applications beyond pharmacology, into materials science for developing novel electronic and optical materials (Yiĝitsoy et al., 2011).

In Vitro and In Vivo Studies

The in vitro and in vivo studies of benzothiazole and triazole derivatives underline their utility in drug development processes . Notably, compounds synthesized from 1H-benzo[d][1,2,3] triazole have been characterized for their antibacterial, antifungal, and antimycobacterial activities , offering promising leads for new antimicrobial agents (Pandya et al., 2019).

Future Directions

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as in “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10(16-15(20)13-8-19(2)18-17-13)7-11-9-21-14-6-4-3-5-12(11)14/h3-6,8-10H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWUXBOPPBYBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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